4-(5-Isothiocyanatopyridin-2-yl)morpholine

Description

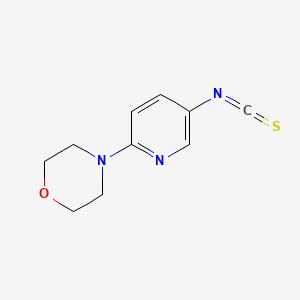

Structure

3D Structure

Properties

IUPAC Name |

4-(5-isothiocyanatopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c15-8-12-9-1-2-10(11-7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZWMPRZGPULIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380101 | |

| Record name | 4-(5-isothiocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52024-29-0 | |

| Record name | 4-(5-isothiocyanatopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Isothiocyanatopyridin-2-yl)morpholine: A Versatile Bioconjugation Reagent

Introduction: Bridging Medicinal Chemistry and Chemical Biology

In the landscape of modern drug discovery and chemical biology, molecules that serve as a bridge between complex biological systems and analytical probes are of paramount importance. 4-(5-Isothiocyanatopyridin-2-yl)morpholine is a heterobifunctional molecule poised to be a significant tool for researchers. It incorporates two key structural motifs: the morpholine ring, a "privileged" pharmacophore in medicinal chemistry, and the isothiocyanate group, a reactive entity widely used for covalent modification of biomolecules.[1]

The morpholine moiety is frequently integrated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[2][3] Its presence suggests that this compound is designed for favorable behavior in biological media. The isothiocyanate group, on the other hand, is an electrophile that readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable thiourea linkage.[4] This specific reactivity allows for the covalent labeling of proteins and other biomolecules, enabling a wide array of applications from target identification to cellular imaging.

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and key applications of this compound, with a focus on its utility as a bioconjugation agent for researchers in drug development and related scientific fields.

Predicted Physicochemical and Chemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₀H₁₁N₃OS | Based on chemical structure. |

| Molecular Weight | ~221.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Typical for small aromatic organic compounds. |

| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); moderate aqueous solubility | The morpholine group enhances water solubility compared to a non-substituted pyridyl isothiocyanate.[2] |

| Reactivity | The isothiocyanate group is electrophilic and reacts with nucleophiles, primarily primary amines.[5] | The core reactivity of the molecule is dictated by the isothiocyanate functional group. |

| Stability | Sensitive to moisture and high pH in aqueous solutions.[6] Should be stored under inert gas. | Aryl isothiocyanates can hydrolyze in aqueous environments, especially under basic conditions.[6][7] |

| pKa | ~4-5 (pyridinium nitrogen) | The electron-withdrawing isothiocyanate group will lower the basicity of the pyridine nitrogen. The morpholine nitrogen is a stronger base (pKa ~8.7) but is sterically hindered.[8] |

Reactivity and Mechanism of Action

The primary chemical utility of this compound stems from the electrophilic nature of the carbon atom in the isothiocyanate (-N=C=S) group. This carbon is susceptible to nucleophilic attack by primary amines, most notably the ε-amino group of lysine residues on the surface of proteins.[9]

The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable N,N'-disubstituted thiourea covalent bond. This reaction is highly efficient and proceeds readily under mild, near-physiological conditions (pH 7.5-9.0).[4][10] While isothiocyanates can also react with other nucleophilic residues like cysteine, the reaction with lysine is generally considered irreversible and forms a more stable adduct under physiological conditions.[11]

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available materials. The key steps are the nucleophilic aromatic substitution to install the morpholine moiety, followed by the conversion of an amino group to the isothiocyanate.

-

Step 1: Synthesis of 2-morpholinopyridin-5-amine. This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and morpholine, followed by reduction of the nitro group.

-

Step 2: Conversion to this compound. The resulting aminopyridine can then be converted to the target isothiocyanate. While classic methods often use highly toxic reagents like thiophosgene, milder and more accessible methods are available, such as the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[5][12]

Caption: Proposed two-step synthesis of this compound.

Application in Bioconjugation: Protein Labeling

The primary application for this compound is the covalent labeling of proteins and other amine-containing biomolecules. This enables a multitude of downstream applications:

-

Attachment of Reporter Groups: If the morpholine-pyridine scaffold were further modified with a fluorophore or biotin, this molecule would serve as a labeling reagent.

-

Covalent Inhibition: As an electrophilic "warhead," it can be incorporated into a larger molecule designed to covalently bind to a lysine residue in the active site of a target protein, leading to irreversible inhibition.

-

Probing Protein Interactions: Labeling a protein of interest allows for the study of its interactions with other proteins or small molecules using techniques like fluorescence polarization or pull-down assays.

The following diagram illustrates a general workflow for labeling a target protein.

Caption: General workflow for covalent labeling of a target protein.

Experimental Protocol: Labeling of a Generic IgG Antibody

This protocol provides a detailed, self-validating methodology for the covalent labeling of an antibody.

1. Materials and Reagents:

-

IgG Antibody: ≥ 2 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Labeling Buffer: 0.1 M Sodium Carbonate, pH 9.0.

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5.

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Spectrophotometer.

2. Buffer Exchange (Self-Validation Step 1):

-

Causality: Standard antibody storage buffers may contain primary amines (e.g., Tris) or sodium azide, which will compete with the antibody for reaction with the isothiocyanate.[4] A buffer exchange is critical for efficient labeling.

-

Procedure: Dialyze the antibody solution (e.g., 1 mL of 2 mg/mL) against 1 L of Labeling Buffer at 4°C for at least 4 hours, with one buffer change. Alternatively, use a desalting column.

-

Validation: Confirm protein concentration post-dialysis using A₂₈₀ measurement.

3. Reagent Preparation:

-

Causality: Isothiocyanates are susceptible to hydrolysis. A fresh stock solution in anhydrous DMSO is required for maximal reactivity.[13]

-

Procedure: Immediately before use, dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution.

4. Conjugation Reaction:

-

Causality: The stoichiometry of reagent to protein determines the degree of labeling (DOL). A 10-20 fold molar excess of the reagent is a good starting point for antibodies. The alkaline pH deprotonates lysine's ε-amino group, enhancing its nucleophilicity.[10]

-

Procedure:

-

To the 1 mL of buffer-exchanged antibody, slowly add a calculated volume of the isothiocyanate stock solution while gently stirring. For a 2 mg/mL IgG solution (~13.3 µM), a 10-fold molar excess would be ~3 µL of the 10 mg/mL stock.

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Incubate at room temperature for 2 hours with gentle stirring.

-

5. Purification (Self-Validation Step 2):

-

Causality: Unreacted isothiocyanate can interfere with downstream assays and must be removed. Size-exclusion chromatography efficiently separates the large antibody conjugate from the small molecule reagent.[4]

-

Procedure:

-

Load the entire reaction mixture onto a pre-equilibrated G-25 column.

-

Elute with PBS, pH 7.4. The antibody conjugate will elute in the void volume, typically as the first colored or UV-absorbing peak. The unreacted reagent will be retained on the column and elute later.

-

Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. Pool the fractions containing the protein.

-

6. Characterization (Self-Validation Step 3):

-

Causality: It is essential to determine the Degree of Labeling (DOL) to ensure consistency between batches and for accurate quantification in downstream applications.

-

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λₘₐₓ of the pyridyl-morpholine chromophore (a value that would need to be empirically determined, but likely in the 300-350 nm range).

-

Calculate the protein concentration and DOL using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[14]

-

Analyze the conjugate by SDS-PAGE to confirm the integrity of the antibody.

-

Conclusion

This compound represents a promising and versatile reagent for researchers at the intersection of chemistry and biology. Its design leverages the beneficial pharmacokinetic properties of the morpholine ring and the robust, specific reactivity of the isothiocyanate group. This combination makes it an ideal candidate for the development of covalent probes, inhibitors, and other advanced bioconjugates. The methodologies and protocols outlined in this guide provide a solid foundation for the synthesis and application of this valuable chemical tool, empowering further innovation in drug discovery and the broader life sciences.

References

-

Occurrence of Central Nervous System Drug Discovery. PMC. [Link]

-

A One-Pot Approach to Pyridyl Isothiocyanates from Amines. PMC. [Link]

-

Stability of Allyl Isothiocyanate in an Aqueous Solution. Agricultural Information Technology. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

-

The best protocol for FITC labeling of proteins. ResearchGate. [Link]

-

Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. ACS Publications. [Link]

-

Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ACS Publications. [Link]

-

Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Mild conversion of primary amine to isothiocyanate?. ResearchGate. [Link]

-

An efficient method for FITC labelling of proteins using tandem affinity purification. PMC. [Link]

-

Arylation Chemistry for Bioconjugation. PMC. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publications. [Link]

-

Protein labelling with FITC. Raz Zarivach Laboratory. [Link]

-

Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. PubMed. [Link]

-

Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

- 2-amino-5-methyl pyridine and process of making it.

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. [Link]

- Process for converting primary amines to isothiocyanates.

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 4-(5-Isothiocyanatopyridin-2-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(5-isothiocyanatopyridin-2-yl)morpholine, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, opting for a modern, one-pot approach that circumvents the use of highly toxic reagents. Detailed experimental protocols for the synthesis of the precursor, 4-(5-aminopyridin-2-yl)morpholine, and its subsequent conversion to the target isothiocyanate are provided. The guide emphasizes the underlying chemical principles, safety precautions, and analytical characterization of the synthesized compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Morpholine-Pyridine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. When coupled with a pyridine ring, the resulting scaffold offers a versatile platform for developing novel therapeutic agents targeting a wide range of diseases. The introduction of a reactive isothiocyanate group (-N=C=S) at the 5-position of the pyridine ring transforms the molecule into a powerful tool for covalent modification of biological targets, such as kinases and other enzymes, making it a compound of significant interest in modern drug discovery.

This guide focuses on a robust and accessible synthetic route to this compound, prioritizing safety and efficiency.

Synthetic Strategy: A Modern Approach to Isothiocyanate Synthesis

Historically, the synthesis of isothiocyanates often involved the use of highly toxic and hazardous reagents like thiophosgene.[1][3][4][5] This guide champions a safer and more environmentally benign one-pot methodology. The core of this strategy involves the in-situ generation of a dithiocarbamate salt from the corresponding primary amine, followed by desulfurization to yield the desired isothiocyanate. This approach has been shown to be effective for the synthesis of pyridyl isothiocyanates, even for electron-deficient systems.[6][7]

The overall synthetic pathway is a two-stage process:

-

Synthesis of the Precursor: Preparation of 4-(5-aminopyridin-2-yl)morpholine.

-

Formation of the Isothiocyanate: One-pot conversion of the aminopyridine to this compound.

Diagram: Overall Synthetic Workflow

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. mdpi.com [mdpi.com]

- 7. Sci-Hub. A One-Pot Approach to Pyridyl Isothiocyanates from Amines / Molecules, 2014 [sci-hub.jp]

4-(5-Isothiocyanatopyridin-2-yl)morpholine CAS number and structure

An In-depth Technical Guide to 4-(5-Isothiocyanatopyridin-2-yl)morpholine: A Covalent Modifier for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. As a bifunctional molecule, it combines the privileged morpholine scaffold, known for improving physicochemical properties in drug candidates, with a reactive isothiocyanate warhead, enabling its use as a covalent modifier of biological targets.

Core Properties and Structural Elucidation

This compound is a specialized heterocyclic compound designed for applications in chemical biology and medicinal chemistry, particularly for the development of targeted covalent inhibitors.

Structural Breakdown:

-

Pyridine Core: A central six-membered aromatic heterocycle containing one nitrogen atom, providing a rigid scaffold for its substituents.

-

Morpholine Moiety: Attached at the C2 position of the pyridine ring, the morpholine group is a saturated heterocycle containing both an ether and a secondary amine functionality. In medicinal chemistry, it is frequently employed to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1][2]

-

Isothiocyanate (ITC) Group: Attached at the C5 position, the -N=C=S group is a highly electrophilic "warhead." This functional group can react with nucleophilic amino acid residues on proteins, such as cysteine or lysine, to form a stable, covalent thiourea or urea linkage, respectively.[3][4]

A CAS Registry Number for this specific compound is not readily found in publicly accessible databases, which is common for novel or specialized research chemicals.

| Property | Data | Source/Method |

| IUPAC Name | This compound | IUPAC Naming |

| Molecular Formula | C₁₀H₁₁N₃OS | Calculated |

| Molecular Weight | 221.28 g/mol | Calculated |

| Canonical SMILES | C1COCCN1C2=NC=C(C=C2)N=C=S | Calculated |

| InChI Key | Calculated from structure | Calculated |

Synthesis and Purification

The synthesis of this compound is logically approached via a two-step sequence starting from a commercially available pyridine derivative. The strategy involves the initial installation of the morpholine moiety, followed by the conversion of an amino precursor into the reactive isothiocyanate.

Step 1: Synthesis of the Precursor, 6-Morpholinopyridin-3-amine

The foundational step is a nucleophilic aromatic substitution (SNAr) reaction. 2-Chloro-5-nitropyridine serves as the electrophilic substrate. The chlorine atom at the C2 position is highly activated towards displacement by the electron-withdrawing effect of the nitro group at C5 and the ring nitrogen.

-

Reaction: 2-Chloro-5-nitropyridine is treated with morpholine in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) and a polar aprotic solvent like DMF or DMSO. The morpholine nitrogen acts as the nucleophile, displacing the chloride.

-

Reduction: The resulting nitro-intermediate, 4-(5-nitropyridin-2-yl)morpholine, is then reduced to the corresponding amine. Standard reduction methods, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acidic media (e.g., SnCl₂ in HCl), are effective.

Step 2: Conversion to the Isothiocyanate

The key transformation is the conversion of the primary aromatic amine of 6-morpholinopyridin-3-amine to the isothiocyanate. The classic and most direct method utilizes thiophosgene (CSCl₂) or a solid-supported equivalent for safety and ease of handling.[5]

-

Mechanism: The amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of HCl, typically facilitated by a non-nucleophilic base like triethylamine, to yield the final isothiocyanate product.[5]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-(5-nitropyridin-2-yl)morpholine

-

To a solution of 2-chloro-5-nitropyridine (1 eq.) in anhydrous DMF (5 mL/mmol), add morpholine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the nitro-intermediate.

Part B: Synthesis of 6-Morpholinopyridin-3-amine

-

Dissolve 4-(5-nitropyridin-2-yl)morpholine (1 eq.) in ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amine precursor.

Part C: Synthesis of this compound

-

Dissolve 6-morpholinopyridin-3-amine (1 eq.) in a chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq.) followed by the dropwise addition of a solution of thiophosgene (1.1 eq.) in DCM.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Reactivity and Covalent Mechanism of Action

The utility of this compound is defined by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by electron-rich functional groups found in proteins.

The primary mechanism involves the formation of a covalent bond with a nucleophilic amino acid residue (e.g., Cysteine or Lysine) located within or near the binding site of a target protein.

-

Cysteine Targeting: The thiol group (-SH) of a cysteine residue attacks the isothiocyanate, forming a dithiocarbamate intermediate which rapidly rearranges to a stable thiourea linkage.

-

Lysine Targeting: The ε-amino group (-NH₂) of a lysine residue attacks the isothiocyanate to form a stable urea linkage.

This covalent modification is typically irreversible under physiological conditions, leading to a prolonged duration of action and potentially increased potency compared to non-covalent inhibitors.[4]

Caption: Covalent modification of a protein by this compound.

Applications in Drug Discovery and Chemical Biology

The unique structure of this molecule makes it a valuable tool for identifying and validating novel drug targets.

-

Covalent Kinase Inhibitors: The pyridine-morpholine scaffold is a common feature in many kinase inhibitors. By functionalizing this scaffold with an isothiocyanate, the molecule can be used to covalently target non-catalytic cysteines or lysines in the ATP-binding pocket of kinases, a strategy that has led to highly selective and potent drugs.[1][6]

-

Chemical Probes for Target Identification: The compound can be used as a chemical probe in activity-based protein profiling (ABPP) experiments. By treating cell lysates or whole cells with the probe, researchers can identify which proteins become covalently labeled, thus uncovering new potential drug targets.

-

Structure-Activity Relationship (SAR) Studies: As a reactive fragment, it can be used in fragment-based drug discovery (FBDD) to identify binding "hotspots" on a protein of interest. The covalent nature of the interaction allows for easier identification of the binding event and provides a stable starting point for fragment elaboration.[4]

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is critical. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, showing characteristic shifts for the pyridine and morpholine protons, and the disappearance of the amine proton signal upon conversion to the isothiocyanate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₁₀H₁₁N₃OS).

-

Infrared (IR) Spectroscopy: A strong and characteristic absorption band between 2000-2200 cm⁻¹ will confirm the presence of the isothiocyanate (-N=C=S) functional group.

Safety, Handling, and Storage

Safety Precautions:

-

Thiophosgene Hazard: Thiophosgene is highly toxic, volatile, and corrosive. All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Isothiocyanate Reactivity: The final compound is a reactive electrophile and should be handled with care. Avoid inhalation and contact with skin and eyes.

-

General Handling: Use standard laboratory safety procedures.

Storage:

-

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

For long-term stability, storage at low temperatures (-20 °C) is recommended.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Costantino, L., & Barlocco, D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2259. Available at: [Link]

-

Mays, C. E., et al. (2021). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem, 16(12), 1947-1954. Available at: [Link]

-

Martelli, G., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Bioorganic Chemistry, 94, 103390. Available at: [Link]

-

Sharma, S. (1976). Thiophosgene in Organic Synthesis. Synthesis, 1976(12), 803-820. Available at: [Link]

-

Pottoo, F. A., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1561-1593. Available at: [Link]

-

Foley, D. J., & Tius, M. A. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4991. Available at: [Link]

-

Schröder, P., et al. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Available at: [Link]

-

PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Sharma, S. (1976). Thiophosgene in Organic Synthesis. Synthesis, 1976(12), 803-820. Available at: [Link]

-

Mays, C. E., et al. (2021). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem, 16(12), 1947-1954. Available at: [Link]

-

Costantino, L., & Barlocco, D. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246–2259. Available at: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available at: [Link]

-

Foley, D. J., & Tius, M. A. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules (Basel, Switzerland), 26(16), 4991. Available at: [Link]

-

Pottoo, F. A., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1561-1593. Available at: [Link]

-

Schröder, P., et al. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectral Properties of 4-(5-Isothiocyanatopyridin-2-yl)morpholine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the spectral properties of 4-(5-Isothiocyanatopyridin-2-yl)morpholine. As a bifunctional molecule incorporating a reactive isothiocyanate (ITC) group for bioconjugation and a substituted pyridine core, its photophysical characteristics are critical for its application in labeling, detection, and drug delivery. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles from analogous chemical structures to predict its spectral behavior. Furthermore, it offers detailed, field-proven protocols for the complete experimental determination of its UV-Visible absorption and fluorescence properties. This document is intended to serve as a practical manual for researchers, enabling them to fully harness the potential of this versatile chemical probe.

Introduction and Molecular Overview

This compound is a heterocyclic compound of significant interest in medicinal chemistry and chemical biology. Its structure is defined by three key components: a pyridine ring, a reactive isothiocyanate (-N=C=S) group at the 5-position, and a morpholine ring at the 2-position.

-

The Isothiocyanate Group: This functional group is the molecule's primary reactive handle. It readily forms stable thiourea bonds with primary amines, such as those found on the lysine residues of proteins, making the compound an excellent candidate for bioconjugation.[1]

-

The Pyridine Core: The substituted pyridine ring forms the chromophore of the molecule, the part responsible for absorbing and potentially emitting light. Pyridine and its derivatives are known to possess distinct electronic transitions that can be probed by UV-Visible spectroscopy.[2][3]

-

The Morpholine Moiety: This saturated heterocycle acts as an auxochromic group. While not contributing directly to the primary electronic transitions, its electron-donating nature can modulate the photophysical properties of the pyridine chromophore.

A thorough understanding of the spectral properties of this molecule is paramount for its effective use. The absorption spectrum dictates the optimal wavelength for excitation, while the fluorescence properties (if any) determine its suitability as a fluorescent label for imaging or quantification.

|

Predicted Photophysical Profile

Based on the spectral characteristics of its constituent parts, we can establish a well-grounded prediction of the molecule's behavior.

UV-Visible Absorption

The UV-Vis absorption spectrum is expected to be dominated by π → π* and n → π* electronic transitions within the substituted pyridine ring.

-

Analogous Compounds:

-

Prediction for this compound: The conjugation of the isothiocyanate group and the electron-donating morpholine ring with the pyridine system is expected to create a more extended π-system. This will likely result in a bathochromic (red) shift of the absorption maxima compared to simpler pyridines. It is predicted that the compound will exhibit significant absorption in the UVA range, likely between 300 nm and 350 nm . This region is advantageous for biological applications as it minimizes interference from the absorption of proteins and other biomolecules (which typically absorb below 280 nm).

Fluorescence Emission

Many pyridine derivatives are fluorescent, a property highly sensitive to their substitution pattern and environment.[7][8]

-

Structural Considerations: The presence of the morpholine group (an electron donor) and the isothiocyanate group can influence the internal charge transfer (ICT) character of the molecule's excited state, which is often linked to fluorescence.[8] 2-aminopyridine, a structural analogue, is known to be fluorescent.[9]

-

Prediction: It is plausible that this compound will exhibit fluorescence. If fluorescent, the emission is expected to be Stokes-shifted to a longer wavelength than its absorption maximum, likely appearing in the late UVA or blue region of the visible spectrum (380 nm - 450 nm) . The fluorescence quantum yield (a measure of emission efficiency) may be sensitive to solvent polarity and pH, with protonation of the pyridine nitrogen potentially altering the emission characteristics.[10]

Experimental Characterization Workflow

This section provides a set of self-validating protocols for the precise determination of the compound's spectral properties.

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; P1 [label="Weigh Compound\n& Prepare Stock Solution\n(e.g., in DMSO)"]; P2 [label="Prepare Dilutions\nin Spectroscopic Grade\nSolvents (e.g., Ethanol, Acetonitrile)"]; }

subgraph "cluster_uvvis" { label="UV-Vis Spectroscopy"; style="rounded"; bgcolor="#F1F3F4"; U1 [label="Acquire Full Scan\n(200-600 nm) to find λmax"]; U2 [label="Prepare Serial Dilutions\nfor Beer's Law Plot"]; U3 [label="Measure Absorbance at λmax"]; U4 [label="Calculate Molar\nExtinction Coefficient (ε)"]; }

subgraph "cluster_fluor" { label="Fluorescence Spectroscopy"; style="rounded"; bgcolor="#F1F3F4"; F1 [label="Measure Excitation &\nEmission Spectra"]; F2 [label="Prepare Standard\n(Quinine Sulfate) & Sample\n(Abs < 0.1)"]; F3 [label="Measure Integrated\nFluorescence Intensity"]; F4 [label="Calculate Relative\nQuantum Yield (ΦF)"]; }

subgraph "cluster_val" { label="Validation & Analysis"; style="rounded"; bgcolor="#F1F3F4"; V1 [label="Analyze Environmental Effects\n(Solvent Polarity, pH)"]; V2 [label="Compile Spectral Data Table"]; }

P1 -> P2; P2 -> U1 [label="To UV-Vis"]; P2 -> F1 [label="To Fluorescence"]; U1 -> U2; U2 -> U3; U3 -> U4; F1 -> F2; F2 -> F3; F3 -> F4; U4 -> V2; F4 -> V2; V2 -> V1 [dir=back];

caption [label="Figure 2. Workflow for Spectral Characterization.", shape=plaintext, fontcolor="#202124", fontsize=12]; }

Protocol 1: UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Stock Solution Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a known volume (e.g., 1.0 mL) of anhydrous DMSO to create a concentrated stock solution (~5-10 mM).

-

Causality: DMSO is a good solvent for many organic compounds and serves as a universal starting point before dilution into less absorbing solvents.

-

-

Working Solution & Initial Scan: Dilute the stock solution into a spectroscopic grade solvent (e.g., ethanol or acetonitrile) to an approximate concentration of 20-50 µM. Using a dual-beam UV-Vis spectrophotometer, perform a full wavelength scan from 200 nm to 600 nm against a solvent blank to identify the λmax.

-

Molar Extinction Coefficient (Beer's Law Plot): a. Prepare a series of at least five dilutions from the stock solution, covering an absorbance range of 0.1 to 1.0 at the predetermined λmax. b. Measure the absorbance of each dilution at λmax. c. Plot Absorbance vs. Concentration (in mol/L). d. Perform a linear regression on the data. The slope of the line is the molar extinction coefficient, ε (in M-1cm-1), according to the Beer-Lambert Law (A = εbc, where b is the path length, typically 1 cm).

-

Trustworthiness: This method validates the linear relationship between absorbance and concentration and provides a robust determination of ε.

-

Protocol 2: Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the relative fluorescence quantum yield (ΦF).

Methodology:

-

Excitation and Emission Spectra: a. Using a dilute solution of the compound (absorbance < 0.1 at λmax to avoid inner filter effects), perform an emission scan by exciting at the λmax determined from the UV-Vis protocol. The peak of this spectrum is the λem. b. Perform an excitation scan by setting the emission detector to the newly found λem. The peak of this spectrum should closely match the absorption spectrum.

-

Relative Quantum Yield Determination: a. Standard Preparation: Prepare a solution of quinine sulfate in 0.05 M H₂SO₄ with an absorbance that closely matches your sample at the chosen excitation wavelength (e.g., Abs ≈ 0.05 at 350 nm). The quantum yield of quinine sulfate under these conditions is a well-established standard (ΦF,std ≈ 0.54).[11][12] b. Data Acquisition: i. Measure the absorbance of both the standard and the sample solution at the excitation wavelength (Astd and Asmp). ii. Record the fluorescence emission spectrum for both the standard and the sample, ensuring identical instrument settings (excitation wavelength, slit widths). iii. Integrate the area under the emission curve for both the standard (Istd) and the sample (Ismp). c. Calculation: Calculate the relative quantum yield using the following equation:

-

Expertise: Using a well-known standard like quinine sulfate is the most common and reliable method for determining the quantum yield on a standard laboratory fluorometer.[13] Keeping absorbance below 0.1 is critical to ensure linearity and avoid reabsorption effects.

-

Quantitative Data Summary

The following table should be populated with experimentally determined values as per the protocols above.

| Spectral Property | Symbol | Predicted Value/Range | Experimental Value | Units |

| Max. Absorption Wavelength | λmax | 300 - 350 | nm | |

| Molar Extinction Coefficient | ε | - | M-1cm-1 | |

| Max. Excitation Wavelength | λex | 300 - 350 | nm | |

| Max. Emission Wavelength | λem | 380 - 450 | nm | |

| Fluorescence Quantum Yield | ΦF | - | - | |

| Stokes Shift | Δλ | > 30 | nm |

Validation of Isothiocyanate Reactivity

To confirm that the isothiocyanate group is present and reactive, a cyclocondensation assay can be performed. This provides a secondary method for quantifying the molecule.

reagents [label=<

| R-NCS |

| This compound |

>];

dithiol [label=<

| 1,2-Benzenedithiol |

|

>];

product [label=<

| 1,3-Benzodithiole-2-thione |

|

| (λmax ≈ 365 nm) |

>];

reagents -> product [label="+"]; dithiol -> product [label=<65°C, pH 8.5 (releases R-NH₂)>];

caption [label="Figure 3. ITC Quantification via Cyclocondensation.", shape=plaintext, fontcolor="#202124", fontsize=12, pos="2.5,0!"]; }

Protocol 3: ITC Quantification by Cyclocondensation

This protocol is adapted from established methods for total isothiocyanate analysis.

-

Reaction Mixture: In a microcentrifuge tube, combine the sample (containing a known amount of the title compound), potassium phosphate buffer (pH 8.5), and a solution of 1,2-benzenedithiol in isopropanol.

-

Incubation: Incubate the mixture at 65°C for 60 minutes.

-

Measurement: Cool the solution to room temperature and measure the absorbance at 365 nm. The product, 1,3-benzodithiole-2-thione, has a known molar extinction coefficient of ~23,000 M-1cm-1.

-

Validation: The concentration of the isothiocyanate calculated from this assay should correlate with the concentration determined by weight, thus validating the purity and integrity of the compound.

Conclusion

This compound presents a promising scaffold for applications in bioconjugation and chemical biology. This guide provides the theoretical foundation and practical, step-by-step protocols necessary for a full and robust characterization of its spectral properties. By determining the precise absorption and emission characteristics, researchers can optimize its use as a chemical probe, ensuring reproducibility and maximizing its potential in downstream applications, from protein labeling to cellular imaging.

References

-

BenchChem. (2025). Photophysical properties of novel pyridine derivatives. 2

-

Gormin, D., et al. (1998). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. The Journal of Physical Chemistry A. Link

-

MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. Link

-

Yamamoto, S., et al. (2021). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry. Link

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Link

-

University of South Carolina. Fluorescence Spectroscopy-Quantum yield. Link

-

Bouchareb, S., et al. (2007). Absorption and fluorescence spectra of the various pyridyl... ResearchGate. Link

-

NIST. Benzene, isothiocyanato-. NIST Chemistry WebBook. Link

-

BenchChem. (2025). A Comparative Guide to the Fluorescence Quantum Yield of 2-(Furan-2-YL)phenol and Quinine Sulfate. Link

-

deSilva, E. M., & Zevalkink, M. (2012). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Applied Spectroscopy. Link

-

NIST. Phenyl isothiocyanate. NIST Chemistry WebBook. Link

-

NIST. 2-Aminopyridine. NIST Chemistry WebBook. Link

-

ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Link

- Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications.

-

Prahl, S. (2017). Quinine sulfate. OMLC. Link

-

Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Link

-

Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminopyridine [webbook.nist.gov]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Benzene, isothiocyanato- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edinst.com [edinst.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quinine sulfate [omlc.org]

- 13. faculty.fortlewis.edu [faculty.fortlewis.edu]

Reactivity and Application of 4-(5-Isothiocyanatopyridin-2-yl)morpholine with Primary Amines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reactivity of 4-(5-isothiocyanatopyridin-2-yl)morpholine, a heterobifunctional linker, with primary amines. The formation of a stable thiourea linkage is a cornerstone of bioconjugation, chemical biology, and drug development. This document delves into the core reaction mechanism, explores the critical parameters governing the reaction kinetics and yield, and provides detailed, field-tested protocols for its successful implementation. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to effectively utilize this versatile reagent in their work, from labeling small molecules to modifying complex biologics.

Introduction: The Strategic Value of Pyridyl-Isothiocyanates

Isothiocyanates (ITCs) are highly valuable reagents in chemical synthesis due to their ability to react efficiently and selectively with primary and secondary amines to form stable thiourea linkages.[1][2] The reagent in focus, this compound, is a specialized aromatic isothiocyanate. Its strategic value lies in its distinct structural components:

-

The Isothiocyanate (-N=C=S) Group: This functional group serves as the reactive "warhead." The central carbon is highly electrophilic and susceptible to nucleophilic attack by primary amines.[3]

-

The Pyridyl-Morpholine Scaffold: This portion of the molecule dictates its solubility, steric profile, and the electronic nature of the reactive ITC group. The electron-withdrawing character of the pyridine ring enhances the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity compared to simple alkyl or phenyl isothiocyanates.[4] The morpholine group improves aqueous solubility, a critical feature for bioconjugation reactions often performed in buffered media.

This combination makes this compound a powerful tool for applications such as fluorescent labeling (when conjugated to a dye), protein modification, and the synthesis of complex molecules in drug discovery.[5][6]

The Core Reaction: Mechanism of Thiourea Formation

The reaction between an isothiocyanate and a primary amine proceeds via a well-established nucleophilic addition mechanism.[1][3] Understanding this mechanism is paramount to controlling the reaction and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the highly electrophilic carbon atom of the isothiocyanate group.[3]

-

Intermediate Formation: This attack forms a transient, zwitterionic tetrahedral intermediate.

-

Proton Transfer: The intermediate rapidly rearranges via a proton transfer from the amine nitrogen to the sulfur atom, resulting in the formation of a stable N,N'-disubstituted thiourea product.

This reaction is, for all practical purposes, irreversible under typical physiological and synthetic conditions, yielding a robust covalent bond.

Caption: Step-by-step workflow from preparation to characterization.

Materials and Reagents

-

This compound (ITC Reagent)

-

Benzylamine (Primary Amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology

-

Reagent Preparation (Stoichiometry):

-

In a clean, dry round-bottom flask, dissolve the primary amine (e.g., 100 mg, 1.0 equiv) in anhydrous DMF (3 mL).

-

In a separate vial, dissolve this compound (1.1 equiv) in anhydrous DMF (2 mL). Causality: Using a slight excess of the ITC ensures the complete conversion of the potentially more valuable amine.

-

-

Reaction Execution:

-

Place the flask containing the amine solution under an inert atmosphere (Nitrogen or Argon). Expertise: While not always strictly necessary for this rapid reaction, an inert atmosphere prevents atmospheric moisture from causing hydrolysis of the ITC, ensuring maximal yield.

-

Add the ITC solution dropwise to the stirred amine solution at room temperature (25°C).

-

Allow the reaction to stir for 2-4 hours.

-

-

Reaction Monitoring (Self-Validation):

-

After 1 hour, take a small aliquot of the reaction mixture and spot it on a TLC plate.

-

Elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

-

Visualize under UV light. The reaction is complete when the spot corresponding to the starting amine has been completely consumed and a new, typically less polar, product spot has appeared.

-

Validation Check: Compare the reaction spot to a co-spot of the starting amine to confirm its disappearance. For more precise monitoring, LC-MS can be used to track the appearance of the product mass and disappearance of reactant masses.

-

-

Workup and Isolation:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL).

-

Extract the product with Ethyl Acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL), followed by brine (1 x 20 mL). Causality: The aqueous washes remove the high-boiling point DMF solvent and any water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final thiourea derivative as a solid or oil.

-

Characterization

-

Mass Spectrometry (HRMS): Confirm the exact mass of the product. The expected mass will be the sum of the masses of this compound and the primary amine.

-

NMR Spectroscopy (¹H and ¹³C): Confirm the structure. Expect to see characteristic signals for the protons and carbons of both starting materials, along with two distinct N-H protons in the ¹H NMR spectrum and a thiocarbonyl (C=S) signal around 180-185 ppm in the ¹³C NMR spectrum.

Conclusion

The reaction of this compound with primary amines is a robust and highly efficient method for the formation of stable thiourea linkages. By understanding the fundamental nucleophilic addition mechanism and carefully controlling key parameters—most critically, pH and solvent choice—researchers can reliably utilize this reagent for a wide array of applications in drug development and chemical biology. The provided protocols and workflow diagrams serve as a practical guide to ensure reproducible and high-yielding results in the laboratory.

References

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. Available from: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available from: [Link]

-

Methyl isocyanate - Wikipedia. Available from: [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. Available from: [Link]

-

Primary amine reacts with carbon disulphide and HgCl_2 to produce alkyl isothiocyanate. This rea... - YouTube. Available from: [Link]

-

Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC - NIH. Available from: [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH. Available from: [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A. Available from: [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. Available from: [Link]

-

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction - ResearchGate. Available from: [Link]

-

Isothiocyanate synthesis - Organic Chemistry Portal. Available from: [Link]

-

A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC - NIH. Available from: [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. Available from: [Link]

-

Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread - PMC. Available from: [Link]

- CN102226785B - Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography - Google Patents.

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available from: [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C. Available from: [Link]

-

Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing. Available from: [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC - PubMed Central. Available from: [Link]

-

Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate. Available from: [Link]

-

conjugation of protein to fitc. Available from: [Link]

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity - Kent Academic Repository. Available from: [Link]

-

Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography - MDPI. Available from: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available from: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. Available from: [Link]

-

Method to Conjugate Antibody and DNA | Bioconjugation - YouTube. Available from: [Link]

-

Thiourea Method number: PV2059. Available from: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available from: [Link]

-

Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC - NIH. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-(5-Isothiocyanatopyridin-2-yl)morpholine Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and drug development, the precise and stable labeling of biomolecules is a cornerstone of experimental design. Among the diverse chemical tools available, isothiocyanate-based reagents have long been favored for their ability to form robust covalent bonds with proteins and other biological macromolecules. This guide provides a comprehensive technical overview of a specific and versatile labeling agent: 4-(5-Isothiocyanatopyridin-2-yl)morpholine.

This compound features a highly reactive isothiocyanate (-N=C=S) group appended to a pyridinyl-morpholine scaffold. The morpholine moiety is a common pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of molecules.[1][2] The pyridine ring provides a rigid framework, while the isothiocyanate group serves as the reactive handle for covalent conjugation. Understanding the intricate mechanism of action of this labeling agent is paramount for its effective application in various experimental contexts, from fluorescence microscopy and immunoassays to proteomic studies.

This document will delve into the core chemical principles governing the labeling reaction, provide practical, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reliable and reproducible results.

Core Reaction Mechanism: The Electrophilic Nature of the Isothiocyanate Group

The utility of this compound as a labeling reagent is fundamentally rooted in the electrophilic character of the central carbon atom within the isothiocyanate moiety (-N=C=S). This carbon is susceptible to nucleophilic attack by electron-rich functional groups present in biomolecules.[3] The two most significant reactions in a biological context are with primary amines and thiols.[3][4]

Reaction with Primary Amines

The most common targets for isothiocyanate labeling are the primary amine groups found in the side chains of lysine residues and at the N-terminus of proteins. The reaction proceeds via a nucleophilic addition mechanism.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate group.

-

Intermediate Formation: This initial attack leads to the formation of a transient, unstable zwitterionic intermediate.

-

Proton Transfer and Thiourea Bond Formation: The intermediate rapidly rearranges through a proton transfer to form a stable thiourea linkage.[5]

This reaction is highly efficient under mild basic conditions (typically pH 8.5-9.5), which deprotonates the amine group, enhancing its nucleophilicity.[6][7] The resulting thiourea bond is exceptionally stable, making it ideal for applications requiring long-term signal retention.[8]

Reaction with Thiols

Isothiocyanates can also react with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues.[4]

-

Nucleophilic Attack: The sulfur atom of the thiol group acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate.

-

Dithiocarbamate Formation: This reaction results in the formation of a dithiocarbamate linkage.

It is crucial to note that the reaction with thiols is generally faster than with amines, particularly at a neutral or slightly acidic pH (pH 6-8).[6][9] However, the dithiocarbamate bond is reversible, unlike the highly stable thiourea bond.[4][10] This reversibility means that the isothiocyanate group can potentially be transferred from one thiol to another in a process known as transthiocarbamoylation.[4]

pH Dependence and Selectivity

The pH of the reaction buffer is a critical parameter that dictates the selectivity of the labeling reaction.

| pH Range | Predominant Reaction | Product | Bond Stability |

| 6.0 - 8.0 | Thiol-Isothiocyanate | Dithiocarbamate | Reversible[4][10] |

| 8.5 - 9.5 | Amine-Isothiocyanate | Thiourea | Highly Stable[6][8] |

This pH-dependent reactivity allows for a degree of control over which nucleophiles are targeted. For stable, long-term labeling, conditions favoring the formation of the thiourea bond are typically employed.

Below is a diagram illustrating the chemical reaction mechanism.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Applications of 4-(5-Isothiocyanatopyridin-2-yl)morpholine

Abstract

4-(5-Isothiocyanatopyridin-2-yl)morpholine is a heterocyclic compound featuring a unique combination of three key structural motifs: a reactive isothiocyanate group, a privileged pyridine scaffold, and a pharmacokinetically favorable morpholine ring. This guide provides a comprehensive technical overview of the potential applications of this molecule in biochemistry and drug discovery. We will delve into the mechanistic basis for its utility as a covalent probe for target identification, a potential enzyme inhibitor, and a modulator of cellular pathways. Detailed, field-proven experimental protocols are provided to enable researchers to explore and validate these applications.

Introduction: A Molecule of Designed Potential

The convergence of a reactive warhead with pharmacophoric elements in a single molecule is a powerful strategy in modern chemical biology and drug discovery. This compound is a prime example of such a rationally designed chemical entity. Its potential utility stems from the distinct properties of its constituent parts:

-

The Isothiocyanate (-N=C=S) Group: This electrophilic moiety is a well-established reactive group capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins, most notably the sulfhydryl group of cysteine.[1][2][3] This irreversible or reversible covalent interaction can be harnessed to permanently label or inhibit protein function.[4]

-

The Pyridine Scaffold: The pyridine ring is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs.[5][6][7][8] It can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, thereby contributing to binding affinity and specificity.[6] Furthermore, the nitrogen atom in the pyridine ring can enhance solubility and bioavailability.[7]

-

The Morpholine Ring: The morpholine moiety is widely incorporated into drug candidates to optimize their pharmacokinetic properties.[[“]][10][11][12] It is known to improve aqueous solubility, metabolic stability, and cell permeability, which are critical attributes for a successful probe or therapeutic agent.[10][13]

The strategic combination of these three components in this compound suggests a molecule with the potential to covalently modify specific protein targets in a cellular context with favorable drug-like properties. This guide will explore the practical applications of this potential.

Core Application: Covalent Probe for Target Identification

A primary application of this compound is as a covalent probe to identify its protein targets within a complex biological system, such as a cell lysate or even in living cells. This approach, often termed chemoproteomics or activity-based protein profiling (ABPP), is instrumental in understanding a compound's mechanism of action.[14][15]

Mechanistic Principle

The isothiocyanate group will react with nucleophilic residues on proteins. While it can react with other nucleophiles, the reaction with the thiolate of cysteine is particularly favorable under physiological conditions.[3] By treating a proteome with this compound, the compound will covalently attach to its protein targets. These modified proteins can then be identified using mass spectrometry.

Experimental Workflow: Target Identification using Mass Spectrometry

The following protocol outlines a standard workflow for identifying the protein targets of this compound.

Caption: Workflow for Covalent Probe Target Identification.

Step-by-Step Protocol:

-

Cell Culture and Lysate Preparation:

-

Culture cells of interest to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Covalent Labeling:

-

Aliquot the proteome to equal concentrations.

-

Treat the proteome with varying concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37 °C).

-

-

SDS-PAGE and In-Gel Digestion:

-

Separate the labeled proteins by SDS-PAGE.

-

Stain the gel with a protein stain (e.g., Coomassie Blue).

-

Excise protein bands of interest or the entire lane for a global analysis.

-

Perform in-gel digestion with a protease such as trypsin.

-

-

LC-MS/MS Analysis and Target Identification:

-

Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19]

-

Search the MS/MS data against a protein database to identify the proteins.

-

Look for peptide spectra that show a mass shift corresponding to the adduction of this compound to a specific amino acid (e.g., cysteine).

-

Potential Application: Enzyme Inhibition

The covalent modification of a critical amino acid residue within an enzyme's active site is a well-established mechanism for irreversible inhibition.[14][20][21][22][23] Given the reactivity of the isothiocyanate group, this compound is a candidate for screening as an enzyme inhibitor, particularly for enzymes with a catalytic cysteine.

Mechanistic Principle

If a nucleophilic residue, such as cysteine, is present in the active site of an enzyme and is crucial for its catalytic activity, covalent modification by this compound will lead to a loss of enzyme function. The pyridine and morpholine moieties can contribute to the initial non-covalent binding and positioning of the isothiocyanate group for optimal reaction with the target residue.

Experimental Workflow: Screening for Enzyme Inhibition

The following is a generalized protocol for screening this compound for inhibitory activity against a purified enzyme.

Caption: Workflow for Enzyme Inhibition Screening.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the enzyme's substrate.

-

-

Pre-incubation:

-

In a microplate, pre-incubate the enzyme with a serial dilution of this compound for various time points. This is crucial for covalent inhibitors as their inhibition is often time-dependent.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.

-

For covalent inhibitors, it is more informative to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation), the ratio of which (kinact/KI) represents the efficiency of inactivation.[22]

-

Potential Application: Modulator of Cellular Pathways

The ultimate biological effect of a compound is determined by its impact on cellular pathways. This compound can be employed in cell-based assays to screen for its phenotypic effects and to elucidate the pathways it modulates.

Rationale

By treating cells with this compound and observing the cellular response, one can gain insights into its biological activity. The morpholine moiety is expected to enhance cell permeability, allowing the compound to reach its intracellular targets.

Experimental Approaches: Cell-Based Functional Assays

A variety of cell-based assays can be employed to assess the functional consequences of treating cells with this compound.

| Assay Type | Principle | Example Readout |

| Cell Viability/Proliferation | Measures the number of viable cells in a population after treatment. | MTT, MTS, or CellTiter-Glo assay. |

| Apoptosis Assay | Detects programmed cell death. | Caspase activity assays, Annexin V staining. |

| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | Propidium iodide staining followed by flow cytometry. |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway. | Luciferase or β-galactosidase reporter constructs. |

| Western Blotting | Detects changes in the expression or post-translational modification of specific proteins. | Phospho-specific antibodies to probe signaling pathways. |

General Protocol for a Cell-Based Assay:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a desired period.

-

Assay Readout: Perform the specific assay according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the effect of the compound on the measured cellular process.

Synthesis of this compound

While this guide focuses on the applications of the title compound, a brief overview of its potential synthesis is relevant for researchers wishing to obtain it. Aryl isothiocyanates are commonly synthesized from the corresponding primary amine.[24][25][26][27][28]

Proposed Synthetic Route:

A plausible synthesis would involve the reaction of 5-amino-2-morpholinopyridine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide in the presence of a coupling reagent.[26]

Sources

- 1. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 4. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 19. news-medical.net [news-medical.net]

- 20. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. drughunter.com [drughunter.com]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. Isothiocyanate synthesis [organic-chemistry.org]

- 26. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 28. Isothiocyanate - Wikipedia [en.wikipedia.org]

Discovery and background of pyridine-based isothiocyanates

An In-depth Technical Guide to Pyridine-Based Isothiocyanates: From Discovery to Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Convergence of a Privileged Scaffold and a Potent Warhead

In the landscape of medicinal chemistry, the strategic combination of established pharmacophores often leads to the birth of novel molecular entities with significant therapeutic promise. This guide delves into one such fascinating convergence: the fusion of the pyridine ring, a "privileged" heterocyclic scaffold ubiquitous in pharmaceuticals, with the isothiocyanate (N=C=S) functional group, a potent electrophilic "warhead" renowned for its diverse biological activities.[1][2]

Isothiocyanates (ITCs) are perhaps best known as the compounds responsible for the characteristic pungent flavors of cruciferous vegetables like broccoli, wasabi, and mustard.[3][4] For decades, these natural products, formed from the enzymatic hydrolysis of glucosinolates, have been investigated for their impressive range of health benefits, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The pyridine nucleus, on the other hand, is a cornerstone of drug design, lending its unique electronic properties and hydrogen bonding capabilities to a vast array of approved drugs.[1][6]

The deliberate synthesis of pyridine-based isothiocyanates represents a rational drug design approach, aiming to synergize the biological versatility of the ITC moiety with the drug-like properties of the pyridine scaffold. This guide provides an in-depth exploration of the discovery, synthetic background, and burgeoning therapeutic applications of this promising class of compounds, tailored for researchers and drug development professionals.

The Synthetic Challenge: Navigating the Electronics of the Pyridine Ring

The synthesis of isothiocyanates has been a subject of extensive research for nearly a century.[7] The most prevalent strategy involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is subsequently treated with a desulfurizing agent to yield the target ITC.[2][8] While this approach is effective for many alkyl and electron-rich aryl amines, its application to aminopyridines presents a significant challenge.